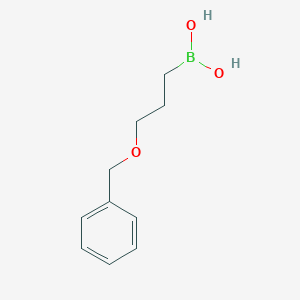

3-(Benzyloxy)propylboronic acid

Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in organic chemistry. organic-chemistry.org Their rise to prominence is largely due to their remarkable stability, low toxicity, and broad functional group tolerance, which makes them compatible with a wide array of reaction conditions. organic-chemistry.orgorganic-chemistry.org A key feature of organoboron compounds is their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org

The most celebrated of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. organic-chemistry.org Beyond this, organoboron compounds are key reactants in other significant transformations, including the Chan-Lam coupling for C-N and C-O bond formation, and the Petasis borono-Mannich reaction for the synthesis of amines. organic-chemistry.orgwikipedia.org The byproducts of these reactions, typically boric acid, are generally considered environmentally benign. wikipedia.org The vast number of commercially available boronic acids has further cemented their status as essential building blocks in medicinal chemistry and materials science. youtube.com

Overview of the Structural Features and Synthetic Utility of 3-(Benzyloxy)propylboronic Acid

3-(Benzyloxy)propylboronic acid is a bifunctional organic compound characterized by a propyl chain substituted with a boronic acid group at one end and a benzyloxy group at the other. The benzyloxy group serves as a stable protecting group for a primary alcohol, which can be readily removed under various conditions, typically hydrogenolysis, to reveal the hydroxyl functionality. This structural design allows for the sequential introduction of different molecular fragments.

The primary utility of 3-(Benzyloxy)propylboronic acid lies in its capacity to act as a versatile building block in multi-step synthetic sequences. The alkylboronic acid moiety can participate in a range of cross-coupling reactions. For instance, it is a potential substrate for the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond with an aryl, heteroaryl, or vinyl halide or triflate. nih.gov This would result in the elongation of the propyl chain with a new substituent, while the benzyloxy group remains intact for subsequent deprotection and further functionalization.

Furthermore, as an alkylboronic acid, it could theoretically be employed in the Petasis reaction, a three-component reaction with an amine and a carbonyl compound, to generate substituted amines. organic-chemistry.orgwikipedia.org Similarly, it could potentially participate in Chan-Lam type couplings, which typically involve arylboronic acids, but have been extended to some alkylboronic acids for the formation of carbon-nitrogen bonds. chemrxiv.orggalchimia.com

The presence of the protected hydroxyl group significantly enhances its synthetic value. After the boronic acid has been utilized in a coupling reaction, the benzyl (B1604629) ether can be cleaved to unmask the primary alcohol. This alcohol can then be subjected to a host of further transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This dual functionality makes 3-(Benzyloxy)propylboronic acid a valuable linchpin for the assembly of complex target molecules.

Interactive Data Tables

Table 1: Properties of Representative Boronic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Suzuki-Miyaura Coupling |

| Methylboronic acid | CH₅BO₂ | 59.86 | Chan-Lam Methylation |

| (E)-Styrylboronic acid | C₈H₉BO₂ | 147.97 | Petasis Reaction |

| 3-(Benzyloxy)propylboronic acid | C₁₀H₁₅BO₃ | 194.04 | Bifunctional Building Block |

Table 2: Overview of Key Reactions Involving Boronic Acids

| Reaction Name | Description | Catalysts/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid with an organohalide. | Palladium catalyst, Base | C-C |

| Chan-Lam Coupling | Cross-coupling of a boronic acid with an amine or alcohol. | Copper catalyst, Oxygen | C-N, C-O |

| Petasis Reaction | Three-component reaction of a boronic acid, an amine, and a carbonyl compound. | None (often self-catalyzed) or Lewis Acid | C-N, C-C |

Properties

Molecular Formula |

C10H15BO3 |

|---|---|

Molecular Weight |

194.04 g/mol |

IUPAC Name |

3-phenylmethoxypropylboronic acid |

InChI |

InChI=1S/C10H15BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 |

InChI Key |

GIIPBSUENOZHEQ-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCOCC1=CC=CC=C1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Benzyloxy Propylboronic Acid and Its Precursors

Borylation Reactions of Benzyloxy-Substituted Alkyl Halides

One of the primary methods for preparing 3-(benzyloxy)propylboronic acid involves the borylation of 3-(benzyloxy)propyl halides. This transformation can be achieved through several organometallic intermediates, including Grignard and organolithium reagents, as well as through transition metal-catalyzed processes.

Organolithium Reagent-Mediated Borylation via Halogen-Metal Exchange

An alternative to Grignard reagents is the use of organolithium reagents, which can be prepared via halogen-metal exchange. wikipedia.orgias.ac.in This reaction involves treating a 3-(benzyloxy)propyl halide (typically a bromide or iodide for faster exchange rates) with an alkyllithium reagent, such as n-butyllithium. wikipedia.orgorgsyn.org This exchange is a rapid process that results in the formation of 3-(benzyloxy)propyllithium and the corresponding alkyl halide. researchgate.net The newly formed organolithium compound can then be quenched with a borate (B1201080) ester, followed by hydrolysis, to afford 3-(benzyloxy)propylboronic acid. This method is particularly useful for preparing organolithium compounds that are not readily accessible through direct lithiation. ias.ac.in The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

Transition Metal-Catalyzed Borylation of Alkyl Halides

Recent advancements in organic synthesis have led to the development of transition metal-catalyzed methods for the borylation of alkyl halides. rsc.orgorganicreactions.org These reactions offer an alternative to the traditional organometallic routes and can often tolerate a wider range of functional groups. Catalytic systems based on metals like nickel have been shown to facilitate the cross-coupling of alkyl halides with a boron source. rsc.org For instance, a nickel catalyst can be used in a reductive cross-coupling reaction between a tertiary alkyl halide and a suitable boron-containing reagent. rsc.org Another approach involves a silver-catalyzed reaction where alkyl halides react with Grignard reagents in the presence of a silver catalyst. organic-chemistry.org While not a direct borylation, this highlights the utility of transition metals in activating alkyl halides for coupling reactions. organic-chemistry.org These catalyzed reactions often proceed under milder conditions and can provide access to boronic acids that are challenging to synthesize using traditional methods.

Hydroboration of Allylic and Homoallylic Benzyloxy-Substituted Alkenes

Hydroboration is a powerful and versatile reaction in organic synthesis that allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. masterorganicchemistry.comlibretexts.org This method is particularly useful for the synthesis of precursors to 3-(benzyloxy)propylboronic acid, starting from allylic or homoallylic benzyloxy-substituted alkenes. The subsequent oxidation of the resulting organoborane yields the corresponding alcohol, which can then be converted to the boronic acid.

Regioselective Hydroboration with Borane (B79455) Reagents (e.g., BH₃·THF, 9-BBN)

The hydroboration of alkenes with borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a classic method for producing organoboranes. wvu.educhemistrysteps.com The reaction proceeds with high regioselectivity, with the boron atom adding to the less substituted carbon of the double bond, a characteristic known as anti-Markovnikov addition. wvu.edumasterorganicchemistry.com For a homoallylic alkene like 3-(benzyloxy)-1-propene, hydroboration would place the boron atom on the terminal carbon, leading to the precursor for 3-(benzyloxy)propylboronic acid.

To enhance regioselectivity, especially with more complex alkenes, sterically hindered borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. masterorganicchemistry.compearson.com The bulky nature of 9-BBN significantly favors the addition of the boron atom to the least sterically hindered carbon of the alkene. youtube.com This increased selectivity is crucial when other functional groups are present in the molecule that might influence the reaction's outcome. nih.govlibretexts.org The hydroboration-oxidation of 3-benzyloxy-1-pentene, for example, almost exclusively yields the primary alcohol resulting from anti-Markovnikov hydration. ucla.edu

| Reagent | Substrate | Product(s) | Key Features |

| BH₃·THF | Unsymmetrical Alkenes | Trialkylborane | Anti-Markovnikov addition, syn-stereospecificity. masterorganicchemistry.comwvu.edu |

| 9-BBN | Terminal Alkenes | Dialkylborane | High regioselectivity for the least sterically hindered carbon. pearson.comnih.gov |

Ligand-Controlled and Directed Hydroboration Strategies

To achieve even greater control over the regioselectivity and stereoselectivity of hydroboration, various ligand-controlled and directed strategies have been developed. These methods often employ transition metal catalysts in conjunction with specific ligands to influence the outcome of the reaction. For example, copper-catalyzed hydroboration has been shown to proceed with high levels of regio- and enantioselectivity for certain classes of alkenes. nih.gov The choice of ligand is critical in these systems, as it can direct the borane reagent to a specific face of the alkene or a particular position within the molecule. While not specifically documented for 3-(benzyloxy)propylboronic acid synthesis in the provided context, these advanced techniques represent the forefront of hydroboration chemistry and could potentially be applied to achieve highly selective syntheses of this and related compounds.

Protecting Group Strategies for Boronic Acid Functionality

Due to their inherent reactivity, boronic acids can be challenging to handle and purify. chem-station.com They are susceptible to undesired reactions under various conditions, which necessitates the use of protecting groups to temporarily mask the boronic acid moiety. chem-station.comgoogle.com This protection allows for a broader range of chemical transformations to be performed on other parts of the molecule without affecting the boronic acid. google.com

Formation and Cleavage of Boronate Esters (e.g., Pinacol (B44631), MIDA)

Cyclic boronic acid esters are commonly employed as protecting groups. chem-station.com Their stability against hydrolysis is influenced by the steric hindrance around the boronic acid ester. chem-station.com

Pinacol Esters: The pinacol ester is a widely used protecting group for boronic acids. chem-station.com It can be introduced through methods like the Miyaura borylation or by reacting an alkene with pyridine (B92270) iodoborane followed by treatment with pinacol/NaOH. chem-station.comnih.gov Pinacol boronates are generally stable enough for purification by column chromatography but can be reactive enough for direct use in reactions like the Suzuki-Miyaura coupling. chem-station.comescholarship.org

The cleavage of pinacol esters to regenerate the free boronic acid often requires acidic conditions, sometimes with heating. chem-station.com A common method involves oxidative cleavage using sodium periodate (B1199274) (NaIO₄), which converts the pinacol byproduct to acetone. acs.org Milder, stepwise deprotection methods via trifluoroborate or aminoborate intermediates are also available. chem-station.com

MIDA Esters: N-methyliminodiacetic acid (MIDA) esters offer a robust protecting group strategy. The nitrogen atom in the MIDA ligand coordinates with the boron atom, making the resulting MIDA boronate stable under a variety of conditions, including hydrolysis, oxidation, and reduction. chem-station.comsigmaaldrich.com This stability allows for purification via column chromatography. orgsyn.org MIDA boronates are typically formed by the condensation of a boronic acid with MIDA, often at high temperatures with the removal of water. orgsyn.org A newer method utilizes MIDA anhydride, which simplifies the process and is compatible with more sensitive boronic acids. orgsyn.org

Deprotection of MIDA esters is readily achieved under mild basic conditions, such as with aqueous sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), to yield the parent boronic acid. chem-station.comsigmaaldrich.comnih.gov This orthogonality to the acid-stable pinacol esters makes MIDA a valuable tool in complex syntheses. google.com

Utilization of the Benzyloxy Moiety as a Protecting Group for Alcohols and Its Deprotection

The benzyloxy group is a common and effective protecting group for alcohols. organic-chemistry.orguwindsor.ca It is typically introduced via the Williamson ether synthesis, where an alcohol is deprotonated with a base like sodium hydride (NaH) and then reacted with a benzyl (B1604629) halide. organic-chemistry.org For selective protection, milder bases such as silver oxide (Ag₂O) can be used. organic-chemistry.org

Deprotection of benzyl ethers is most commonly achieved through palladium-catalyzed hydrogenation, which cleaves the carbon-oxygen bond to yield the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgjk-sci.com To avoid the reduction of other sensitive functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.orgjk-sci.com Alternative deprotection methods include the use of strong acids, although this is limited to acid-stable substrates, and oxidative cleavage. organic-chemistry.org For example, p-methoxybenzyl (PMB) ethers can be cleaved with single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org Recent developments have also shown that nitroxyl-radical catalysts can facilitate the oxidative deprotection of benzyl groups under mild conditions. acs.orgacs.org

Advanced Synthetic Routes to 3-(Benzyloxy)propylboronic Acid Analogues

Modern synthetic chemistry has introduced innovative methods for the preparation of boronic acid analogues, offering new pathways to these compounds.

Photochemical Homologation Approaches

Photochemical methods provide a mild and efficient way to synthesize boronic acid analogues. researchgate.netrsc.org One such approach involves the homologation of boronic acids with N-tosylhydrazones under basic conditions, promoted by light. researchgate.net This reaction proceeds through the in situ generation of a diazoalkane from the N-tosylhydrazone, which then reacts with the boronic acid. researchgate.netrsc.org This method has been successfully applied to the synthesis of benzylboronates and allylic boronates. researchgate.netrsc.org The resulting boronic acids can often be trapped as their pinacol esters for easier isolation and handling. researchgate.net

Copper-Catalyzed Routes from Alcohols

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of boronic acid derivatives. rsc.orgrsc.org For instance, copper-catalyzed borylation of propargylic carbonates can be used to synthesize allenylboronic acids. rsc.orgrsc.org These reactions often employ a diboron (B99234) reagent, such as diboronic acid or bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper catalyst and a suitable ligand. rsc.orgrsc.org The use of ethylene (B1197577) glycol can serve to protect the newly formed boronic acid functionality in situ. rsc.org This methodology has been extended to the synthesis of various organoboron compounds from different starting materials, highlighting the versatility of copper catalysis in this field. nih.govacs.orgnih.gov

In-Depth Analysis of 3-(Benzyloxy)propylboronic Acid in Cross-Coupling Reactions Cannot Be Completed Due to Lack of Specific Data

A thorough review of available scientific literature reveals a significant gap in detailed reactivity data for the specific chemical compound, 3-(Benzyloxy)propylboronic acid. Despite extensive searches for its application in palladium and nickel-catalyzed cross-coupling reactions, no specific studies, examples, or detailed research findings concerning this particular alkylboronic acid could be located.

The user's request for an article focusing solely on the reactivity profiles and transformative reactions of 3-(Benzyloxy)propylboronic acid, structured around a detailed outline including Suzuki-Miyaura and nickel-catalyzed couplings, cannot be fulfilled with scientific accuracy at this time. The instructions to strictly adhere to the provided outline and to exclude any information not directly related to this specific compound prevent the use of analogous data from similar, but structurally distinct, boronic acids.

General principles of palladium and nickel-catalyzed cross-coupling reactions are well-established for various classes of organoboron compounds. The Suzuki-Miyaura reaction, for instance, is a powerful tool for forming carbon-carbon bonds, and its application has been extended to include C(sp³)-hybridized organoboron reagents coupling with C(sp²)-hybridized electrophiles. Similarly, nickel catalysis has emerged as a potent strategy for C(sp²)-C(sp³) coupling. These methodologies rely on a precise interplay of catalyst systems, ligand design, bases, and solvents to achieve high efficiency and selectivity.

However, without specific experimental data for 3-(Benzyloxy)propylboronic acid, any discussion under the requested headings—such as its scope and limitations with various electrophiles, the specific role of catalyst and ligand systems in its activation, or the influence of bases and solvents on its reaction outcomes—would be purely speculative. Generating such content would not meet the required standards of scientific accuracy and would violate the core instruction to focus exclusively on the specified compound.

Further searches to identify the compound's CAS number and associated reaction literature were also unsuccessful, consistently pointing to structurally different arylboronic acids such as 3-(Benzyloxy)phenylboronic acid. This underscores the current absence of published, detailed research on the cross-coupling behavior of 3-(Benzyloxy)propylboronic acid.

Therefore, until specific research detailing the reactivity of 3-(Benzyloxy)propylboronic acid becomes available in the scientific literature, the generation of the requested authoritative article is not possible.

Compound Table

Reactivity Profiles and Transformative Reactions of 3-(Benzyloxy)propylboronic Acid

The synthetic utility of organoboron compounds is well-established, with 3-(benzyloxy)propylboronic acid emerging as a versatile building block. Its structure, featuring a primary alkylboronic acid moiety tethered to a flexible propyl chain and a bulky benzyloxy protecting group, allows for a diverse range of chemical transformations. This article explores the reactivity of 3-(benzyloxy)propylboronic acid in several key organic reactions, focusing on the formation of carbon-heteroatom and carbon-carbon bonds, oxidation, and esterification, as well as the selectivity inherent in these processes.

Applications of 3 Benzyloxy Propylboronic Acid in Advanced Organic Synthesis

As a Building Block in Complex Molecule Construction

Boronic acids are widely recognized as versatile building blocks in organic synthesis, primarily due to their role in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. researchgate.net This makes them essential for constructing complex molecules.

Stereoselective Synthesis of Functionalized Aliphatic Chains

The synthesis of functionalized aliphatic chains is a fundamental operation in organic chemistry. nih.gov While methods exist for creating such chains using boronic acids, for example, through the Suzuki coupling-based modification of polylactides to create functional polyesters, specific studies detailing the stereoselective synthesis of discrete functionalized aliphatic chains using 3-(Benzyloxy)propylboronic acid are not present in the surveyed literature. rsc.org

Strategic Incorporation into Cyclic and Polycyclic Scaffolds

The creation of complex cyclic and polycyclic scaffolds is a major focus of modern synthetic chemistry, driven by the need for novel three-dimensional molecules in drug discovery. whiterose.ac.uk Methodologies such as the Petasis multicomponent reaction and intramolecular Diels-Alder reactions are powerful strategies for building these scaffolds from various boronic acids. nih.govresearchgate.netsemanticscholar.org However, the scientific literature does not provide specific examples or research findings where 3-(Benzyloxy)propylboronic acid is explicitly used as a reactant for the strategic incorporation into such cyclic or polycyclic systems.

Role in Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, serving to confirm structures and enable the production of biologically active molecules for further study. organicchemistrydata.orgbohrium.com Boronic acid-containing intermediates are valuable in these complex synthetic campaigns. rsc.org

Synthesis of Key Intermediates

The ability to synthesize key molecular fragments is critical to the success of a total synthesis project. cam.ac.ukrsc.org Although 3-(Benzyloxy)propylboronic acid possesses a structure that could make it a useful intermediate—containing a protected hydroxyl group and a reactive boronic acid moiety—no published total synthesis reports were found that identify it as a key intermediate.

Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a wide variety of structurally distinct molecules from a single, common intermediate. nih.govresearchgate.net This approach is highly valued for generating libraries of compounds for biological screening. While divergent strategies often employ versatile building blocks, there is no documented use of 3-(Benzyloxy)propylboronic acid as a branching point in such a synthetic pathway in the available literature.

Precursor in Medicinal Chemistry Target Molecule Synthesis (as an intermediate)

Boronic acids are a privileged structural motif in medicinal chemistry, not only as final drug compounds like the proteasome inhibitor Bortezomib but also as crucial intermediates in the synthesis of other target molecules. nih.govmdpi.com Their stability, reactivity, and the "green" nature of their boric acid byproduct make them highly attractive. nih.gov Benzoxaboroles, a class of cyclic boronic acids, have also shown significant promise as antifungal and anti-inflammatory agents. researchgate.netsciengine.com Despite the general importance of this class of compounds, no specific examples could be located where 3-(Benzyloxy)propylboronic acid serves as a documented precursor or intermediate in the synthesis of a particular medicinal chemistry target molecule.

Formation of Drug-like Scaffolds

Boronic acids are indispensable tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are the foundational linkages of most pharmaceutical agents. Their prominence is largely due to their role as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemrxiv.org This reaction allows for the efficient and selective formation of a bond between the carbon atom attached to the boron and an aryl or vinyl halide, a process that is tolerant of a wide array of functional groups. chemrxiv.org

While specific literature on 3-(benzyloxy)propylboronic acid in this context is specialized, the principles governing its reactivity are well-established. It can be employed as a precursor to introduce the benzyloxypropyl motif into various heterocyclic systems, which are prevalent scaffolds in drug molecules. google.comjapsonline.com For instance, coupling reactions between a boronic acid and a halogenated heterocycle can generate complex structures that are otherwise challenging to synthesize. mdpi.com The synthesis of substituted 1,3,4-oxadiazoles, a class of compounds with a broad spectrum of pharmacological activities, often utilizes boronic acid-containing fragments. japsonline.com The benzyloxy group in the structure provides a handle that can be retained for its steric or electronic influence or deprotected at a later synthetic stage to reveal a hydroxyl group for further functionalization.

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Boronic Acids

| Scaffold Class | Synthetic Utility of Boronic Acid | Potential Application | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridines | Intermediate for coupling with halogenated pyridines to form the core structure. | Kinase inhibitors (e.g., for B-raf) | google.com |

| 1,3,4-Oxadiazoles | Introduction of aryl or alkyl substituents onto the heterocyclic ring. | Anticancer, anti-inflammatory, antiviral agents | japsonline.com |

Design and Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aimed at optimizing the biological activity of a lead compound by systematically modifying its chemical structure. Boronic acids are exceptionally valuable in this process because they enable the rapid and efficient synthesis of large libraries of related compounds (analogs). chemrxiv.org

3-(Benzyloxy)propylboronic acid can serve as a constant building block that is coupled with a diverse array of reaction partners, such as various substituted aryl, heteroaryl, or vinyl halides. This approach allows chemists to probe the effects of different substituents on biological efficacy, selectivity, and pharmacokinetic properties. For example, in the development of enzyme inhibitors, analogs of an initial boronic acid "hit" are synthesized to map out the binding pocket and enhance potency. nih.gov Studies on pyrazolo[4,3-f]quinoline compounds as kinase inhibitors have demonstrated how modifications around the boronic acid moiety can tune selectivity and anticancer effects. mdpi.com The boronic acid group itself is often crucial for binding to the biological target, forming reversible covalent bonds with serine residues or interacting with diols in biomolecules. mdpi.com

Table 2: Illustrative SAR Library Synthesis from a Boronic Acid Precursor

| Constant Building Block | Variable Coupling Partner (Ar-X) | Resulting Analog Structure | Purpose of Variation | Reference |

|---|---|---|---|---|

| 3-(Benzyloxy)propylboronic Acid | 4-Bromotoluene | 3-(Benzyloxy)propyl-4'-methylbiphenyl | Probe effect of a small, non-polar group. | chemrxiv.org |

| 3-(Benzyloxy)propylboronic Acid | 1-Bromo-4-methoxybenzene | 3-(Benzyloxy)propyl-4'-methoxybiphenyl | Investigate impact of a hydrogen bond donor/acceptor. | chemrxiv.org |

Contribution to Functional Material Science

The unique chemical properties of boronic acids, particularly their ability to form reversible covalent bonds, have positioned them as key components in the development of advanced functional materials. These materials often feature responsive behaviors and have applications in sensing, separations, and polymer science.

Monomer Synthesis for Polymerization and Oligomerization

3-(Benzyloxy)propylboronic acid, or derivatives thereof, can be designed as monomers for the synthesis of polymers and discrete oligomers. The boronic acid group can participate in polymerization reactions through several mechanisms. One major route is through step-growth polymerization via Suzuki-Miyaura coupling, where a bifunctional monomer containing a boronic acid and a halide can polymerize.

A more sophisticated approach involves the synthesis of sequence-controlled oligomers and polymers using a boronate-assisted solution-phase strategy. nih.gov In this method, a cycle of Suzuki-Miyaura coupling followed by the hydrolysis of a protecting group (like an MIDA boronate) allows for the iterative addition of monomer units, leading to precisely defined oligomer sequences. nih.gov Boronic acids are also foundational monomers in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with highly ordered structures. rsc.org The self-condensation of boronic acid monomers forms boroxine (B1236090) rings, which act as planar nodes to build extended two-dimensional or three-dimensional networks.

Table 3: Polymerization Strategies Involving Boronic Acid Monomers

| Polymer/Oligomer Type | Monomer Functionality | Polymerization Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Conjugated Polymers | Aryl diboronic acid + Aryl dihalide | Suzuki-Miyaura Polycondensation | Tunable electronic properties | nih.gov |

| Sequence-Controlled Oligomers | MIDA-protected boronate + Halide | Iterative Suzuki Coupling & Deprotection | Precise sequence and length control | nih.gov |

| Covalent Organic Frameworks (COFs) | Aryl diboronic or triboronic acid | Self-condensation to form boroxine linkages | Permanent porosity, high surface area | rsc.org |

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent or reversible covalent interactions. Boronic acids are exemplary building blocks in this field due to their ability to form reversible covalent bonds with diols, creating five- or six-membered cyclic boronate esters. researchgate.netmdpi.com This interaction is dynamic and its stability is often dependent on pH, allowing for the creation of "smart" materials that can assemble or disassemble in response to environmental triggers. acs.org

This principle is harnessed to construct a variety of supramolecular architectures. For example, molecules containing two boronic acid functions can be linked by a diol to create macrocycles or cages. researchgate.net Conversely, molecules with two diol units can be bridged by a boronic acid. The self-condensation of boronic acids to form planar, trimeric boroxine rings is another powerful tool for creating C3-symmetric disc-like cores for self-assembly. researchgate.net 3-(Benzyloxy)propylboronic acid can be incorporated into these systems, where the benzyloxypropyl chain can be used to tune solubility, introduce steric bulk, or provide a hydrophobic domain within the final supramolecular assembly. These assemblies have been explored for applications ranging from sensing to drug delivery. acs.orgnih.govacs.org

Table 4: Supramolecular Structures Derived from Boronic Acids

| Assembly Type | Key Interaction | Trigger for Assembly/Disassembly | Potential Application | Reference |

|---|---|---|---|---|

| Macrocycles/Cages | Boronate Ester Formation (Boronic acid + Diol) | pH, competitive binding with other diols (e.g., glucose) | Molecular recognition, encapsulation | researchgate.net |

| Boroxine-based Assemblies | Self-condensation of Boronic Acids | Presence of water (reversible) | Anion conductive materials, non-linear optics | researchgate.net |

| Responsive Nanoparticles | Cross-linking of polymers via boronate esters | pH, glucose, temperature | Targeted drug delivery, biosensing | acs.orgnih.govacs.org |

Advanced Methodological Approaches and Reaction Engineering for 3 Benzyloxy Propylboronic Acid Chemistry

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the preparation of complex molecules, including peptide-boronic acids (PBAs). A versatile building-block approach has been developed that facilitates the synthesis of a diversity of PBAs. nih.gov This strategy involves the straightforward conversion of Fmoc-protected amino acids into their corresponding boronic acid analogs in a few simple steps. nih.gov

A key step in this methodology is the immobilization of these building blocks onto a solid support, such as a 1-glycerol polystyrene resin. nih.gov The Fmoc-α-aminoboronates have been shown to be readily soluble in solvents like methylene (B1212753) chloride, allowing for efficient immobilization without the need for additives. nih.gov It is noteworthy that the choice of solvent is critical, as solvents like tetrahydrofuran (B95107) can lead to diminished yields. nih.gov

Once immobilized, on-resin transformations can be performed to construct a variety of peptide sequences with high purity. nih.gov This approach effectively overcomes several synthetic hurdles commonly associated with solution-phase synthesis, such as multi-step routes, low yields, and the presence of inseparable impurities. nih.gov The potential for this method to be integrated into automated combinatorial approaches significantly streamlines the accessibility of a wide range of PBAs. nih.gov

| Building Block | Resin Support | Key Feature | Reference |

| Fmoc-α-aminoboronates | 1-Glycerol polystyrene | Enables straightforward immobilization and on-resin synthesis of peptide-boronic acids. | nih.gov |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govalmacgroup.comajinomoto.com These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, which can involve hazardous reagents or exothermic reactions. nih.govrsc.org A flow chemistry process was successfully developed for a key boronic acid starting material, which involved the formation and subsequent reaction of an unstable organolithium intermediate. usp.org This approach enabled rapid scale-up from discovery to production. usp.org

Continuous flow reactors, which can range from simple tubing to more complex microreactors or packed-bed systems, allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govalmacgroup.com This level of control often leads to higher yields, improved product quality, and shorter reaction times. ajinomoto.com For instance, the use of continuous flow has been shown to improve the yield in C-N coupling reactions, which are common in the synthesis of complex molecules. nih.gov

The transition from batch to continuous manufacturing can significantly reduce the footprint of a chemical plant and allow for on-demand production. almacgroup.com While the initial setup requires different expertise, the long-term benefits in terms of efficiency, cost, and sustainability are substantial. almacgroup.com

| Technology | Advantages | Relevant Applications | References |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, precise process control. | Synthesis of APIs and intermediates, handling of hazardous reactions. | nih.govalmacgroup.comajinomoto.com |

| Continuous Processing | Reduced plant size, on-demand manufacturing, increased productivity. | Large-scale production, process intensification. | almacgroup.comusp.org |

Photoredox and Electrochemical Catalysis in Boronic Acid Transformations

In recent years, photoredox and electrochemical catalysis have emerged as powerful tools for the activation of small molecules, including boronic acids and their derivatives. cam.ac.uk These methods utilize visible light or an electric current, respectively, to generate reactive radical intermediates under mild conditions, often avoiding the need for harsh reagents. rsc.orgacs.org

Photoredox Catalysis has been successfully employed to generate carbon-centered radicals from boronic acid derivatives. cam.ac.uk This is typically achieved through a single-electron transfer mechanism, where a photocatalyst, upon excitation by light, oxidizes a boronate species. cam.ac.uknih.gov The resulting radical can then participate in a variety of C-C cross-coupling reactions. cam.ac.uk A key finding has been the importance of Lewis bases, which can activate boronic acids and their esters towards single-electron oxidation. cam.ac.uk This has led to the development of dual catalytic systems that expand the scope of these transformations. rsc.org Organic photocatalysts, such as acridium-based dyes, have been identified as effective alternatives to more expensive iridium-based catalysts. rsc.org

Electrochemical Catalysis offers a transition-metal-free approach for the borylation of alkyl halides, providing efficient access to primary, secondary, and tertiary boronic esters. acs.org This electroreductive process demonstrates broad functional group tolerance and is scalable, making it a practical method for the late-stage functionalization of complex molecules. acs.org

| Catalysis Type | Principle | Key Features | References |

| Photoredox | Generation of radicals from boronic acids via single-electron transfer using a photocatalyst and light. | Mild reaction conditions, use of visible light, can be combined with Lewis base catalysis. | cam.ac.ukrsc.orgnih.gov |

| Electrochemical | Borylation of alkyl halides enabled by electroreduction. | Transition-metal-free, scalable, high functional group tolerance. | acs.org |

Chemoenzymatic Synthesis Methodologies

The integration of enzymatic catalysis into synthetic organic chemistry, known as chemoenzymatic synthesis, offers the potential for unparalleled selectivity and efficiency. While boronic acids are highly versatile synthetic intermediates, their use in biocatalysis has been limited due to the scarcity of enzymes capable of forming or modifying carbon-boron bonds. caltech.edu

Recent breakthroughs have demonstrated the potential of engineered enzymes to perform novel transformations on boronic acids. For example, an engineered protoglobin nitrene transferase has been developed to catalyze the amination of boronic acids to produce anilines with high yields and turnover numbers. caltech.edu This enzymatic process uses hydroxylamine (B1172632) as the nitrogen source and generates water and boric acid as the only byproducts. caltech.edu

Significantly, this engineered enzyme is also effective with bench-stable boronic esters, which hydrolyze in situ to the corresponding boronic acids. caltech.edu Furthermore, the enzyme has demonstrated the ability to perform enantioselective catalysis, converting a racemic alkyl boronic ester into an enantioenriched alkyl amine—a transformation that is challenging to achieve with traditional chemical catalysts. caltech.edu The stereospecificity of this reaction suggests a two-electron process, highlighting the unique mechanistic pathways accessible through biocatalysis. caltech.edu The development of such enzymatic transformations opens up new biocatalytic routes for the synthesis of valuable chiral amines from boronic acid precursors. caltech.edu

| Enzyme Type | Transformation | Substrate Scope | Key Advantage | Reference |

| Engineered Protoglobin Nitrene Transferase | Amination of boronic acids | Aryl and alkyl boronic acids/esters | High yield, enantioselectivity, mild conditions. | caltech.edu |

Computational and Theoretical Investigations of 3 Benzyloxy Propylboronic Acid Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 3-(Benzyloxy)propylboronic acid, DFT studies could elucidate the mechanisms of reactions in which it participates, such as the Suzuki-Miyaura coupling. Such studies typically involve mapping the potential energy surface of the reaction, which includes identifying the structures of reactants, transition states, intermediates, and products.

For instance, in a hypothetical DFT study on the oxidative addition step of a palladium catalyst to the carbon-boron bond of 3-(Benzyloxy)propylboronic acid, researchers would calculate the energy barriers (activation energies) for different potential pathways. This would help in understanding the kinetics and thermodynamics of the reaction, and how the benzyloxypropyl group might influence the reaction mechanism compared to other substituents on the boronic acid.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of 3-(Benzyloxy)propylboronic acid is crucial for its reactivity. Conformational analysis and molecular modeling are computational techniques used to determine the most stable conformations (spatial arrangements of atoms) of a molecule. For 3-(Benzyloxy)propylboronic acid, these studies would involve rotating the single bonds, particularly around the propyl chain and the benzyloxy group, to identify the lowest energy conformers.

These studies can reveal key intramolecular interactions, such as hydrogen bonding or steric hindrance, that dictate the preferred shape of the molecule. This information is vital for understanding how the molecule will interact with other reagents and catalysts in a reaction.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational chemistry offers tools to predict the reactivity and selectivity of molecules like 3-(Benzyloxy)propylboronic acid in catalytic processes. By analyzing calculated electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can gain insights into which sites of the molecule are most likely to react (regioselectivity) and how the molecule will interact with a chiral catalyst to favor the formation of one enantiomer over another (enantioselectivity).

For example, in a catalytic reaction, the calculated properties of 3-(Benzyloxy)propylboronic acid could be used to predict whether a reaction is likely to be successful and what the major products might be, thus guiding experimental work.

Ligand-Substrate Interactions in Catalyzed Reactions

In catalyzed reactions, the interaction between the ligand on the metal catalyst and the substrate (in this case, 3-(Benzyloxy)propylboronic acid) is a key determinant of the reaction's outcome. Molecular modeling techniques, such as docking and molecular dynamics simulations, can be employed to study these interactions in detail.

These simulations can provide a dynamic picture of how the substrate binds to the catalyst's active site. By analyzing the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, and pi-stacking) between the ligand and 3-(Benzyloxy)propylboronic acid, researchers can understand the factors that control the efficiency and selectivity of the catalyst. This knowledge is instrumental in the rational design of new and improved catalyst systems for reactions involving this and similar substrates.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems that can activate and utilize stable molecules is a cornerstone of modern chemical synthesis. While specific catalytic transformations involving 3-(Benzyloxy)propylboronic acid have yet to be extensively reported, the broader class of alkylboronic acids is seeing burgeoning interest as versatile reagents in a variety of challenging transformations. researchgate.net Future research on 3-(Benzyloxy)propylboronic acid is likely to focus on its participation in innovative catalytic cycles.

One of the most promising areas is the use of alkylboronic acids in photoredox catalysis. These reactions, which utilize visible light to drive chemical transformations, are often highly efficient and selective under mild conditions. nih.govrsc.org Research has demonstrated that alkylboronic acids can serve as effective sources of alkyl radicals, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov The development of catalytic systems that can overcome the high oxidation potential of alkylboronic acids is a key challenge being addressed. nih.govrsc.org For instance, the use of an inorganic phosphorus compound has been shown to modulate the oxidation potential of alkylboronic acids, enabling their use as alkyl radical precursors. nih.govrsc.org

Another significant direction is the advancement of copper-catalyzed cross-coupling reactions. nih.gov These methods offer a complementary approach to the more traditional palladium-catalyzed reactions. Stereospecific copper-catalyzed cross-couplings of alkylboronic esters have been developed, allowing for the formation of a wide array of valuable compounds. nih.gov Given that 3-(Benzyloxy)propylboronic acid possesses a propyl chain, its application in such stereospecific transformations could be a valuable area of investigation, particularly for the synthesis of chiral molecules.

Future catalytic systems developed for 3-(Benzyloxy)propylboronic acid could focus on transformations such as:

Late-stage functionalization: Introducing the benzyloxypropyl group into complex molecules in the final stages of a synthesis.

Deaminative and decarboxylative couplings: Using the boronic acid to couple with amines and carboxylic acid derivatives, respectively.

Asymmetric synthesis: Developing chiral catalysts that can react with the propylboronic acid to create enantiomerically enriched products.

The benzyloxy protecting group on the propyl chain adds another dimension to its potential catalytic applications. This group can be strategically removed post-coupling, revealing a hydroxyl functionality that can be used for further synthetic modifications. This "masked functionality" approach is highly valuable in multi-step synthesis.

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern chemical research and industry. researchgate.netcuestionesdefisioterapia.com Boronic acids, in general, are considered relatively "green" compounds due to their stability, low toxicity, and the fact that the boron-containing byproduct, boric acid, is environmentally benign. nih.gov

The sustainable synthesis of 3-(Benzyloxy)propylboronic acid itself, as well as its application in green chemical processes, represents a significant future research direction. While specific green synthesis routes for this compound are not detailed in current literature, general strategies for the sustainable production of boronic acids can be applied. These include:

Catalytic C-H borylation: Direct borylation of C-H bonds is a highly atom-economical method for synthesizing boronic acids, avoiding the need for pre-functionalized starting materials like organic halides.

Use of renewable feedstocks: Investigating synthetic pathways that start from bio-based materials could significantly improve the green credentials of 3-(Benzyloxy)propylboronic acid.

Solvent minimization and use of greener solvents: Developing syntheses that use water or other environmentally friendly solvents, or even solvent-free conditions, is a key aspect of green chemistry. cuestionesdefisioterapia.com

In terms of its applications, 3-(Benzyloxy)propylboronic acid can contribute to green chemistry in several ways. Boronic acids can act as catalysts for certain reactions, such as amide bond formation, which can replace less environmentally friendly methods that use stoichiometric activating agents. wikipedia.org This catalytic approach improves atom economy and reduces waste.

The following table summarizes potential green chemistry applications for 3-(Benzyloxy)propylboronic acid based on general research into boronic acids:

| Application Area | Green Chemistry Principle | Potential Contribution of 3-(Benzyloxy)propylboronic acid |

| Catalysis | Use of Catalytic Reagents | Can act as a catalyst in reactions like amide synthesis, reducing the need for stoichiometric activators. |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Participation in high-yield coupling reactions with minimal byproduct formation. |

| Use of Renewable Feedstocks | Deriving starting materials from renewable sources. | Future synthetic routes could be designed to start from bio-based propanol (B110389) derivatives. |

| Safer Solvents & Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Can be used in reactions that proceed in greener solvents like water or ethanol. |

Innovative Uses in Advanced Chemical Technologies and Material Science

The unique ability of boronic acids to reversibly bind with diols makes them highly valuable in the development of advanced materials and technologies. wikipedia.org While much of the existing research has focused on arylboronic acids for these applications, the principles can be extended to alkylboronic acids like 3-(Benzyloxy)propylboronic acid.

A significant area of innovation is in the development of sensors. Boronic acid-functionalized materials can be used to create sensors for saccharides, as the binding event can be designed to produce a detectable signal, such as a change in fluorescence or color. The benzyloxypropyl group of the target compound could influence the binding affinity and selectivity for different diols, a factor that could be explored for creating highly specific sensors.

In material science, boronic acids are being incorporated into polymers to create "smart" materials that respond to specific stimuli. For example, polymers containing boronic acids can exhibit changes in their properties, such as swelling or solubility, in response to changes in pH or the presence of glucose. This has potential applications in areas like drug delivery, where a material could be designed to release a therapeutic agent in response to specific physiological conditions.

Potential innovative applications for 3-(Benzyloxy)propylboronic acid in this domain include:

Responsive Hydrogels: Incorporation into hydrogel networks could lead to materials that change their properties in the presence of specific diols, with potential uses in tissue engineering and controlled release systems.

Functionalized Surfaces: Grafting onto surfaces could be used to create materials with specific binding properties, for applications such as bioseparations or cell culture.

Self-Healing Materials: The reversible nature of the boronic acid-diol interaction could be harnessed to create self-healing polymers.

The benzyloxy group could also play a role in the material properties, for instance, by influencing the hydrophobicity of the resulting material or by providing a site for further chemical modification after the material has been formed. The propyl spacer provides flexibility, which can be an important design element in the creation of responsive materials.

The following table outlines potential applications in advanced technologies and material science:

| Technology/Material | Principle of Operation | Potential Role of 3-(Benzyloxy)propylboronic acid |

| Saccharide Sensors | Reversible covalent bonding with diols leading to a detectable signal. | The boronic acid moiety acts as the recognition element for saccharides. |

| Responsive Polymers | Changes in polymer properties (e.g., solubility, swelling) upon binding of diols. | Incorporation into polymer chains to impart stimulus-responsive behavior. |

| Drug Delivery Systems | Encapsulation and controlled release of therapeutic agents. | As a component of a "smart" polymer that releases its payload in response to a specific biological signal (e.g., high glucose levels). |

| Self-Healing Materials | Reversible bond formation and breaking. | The boronic ester linkage can act as a reversible cross-link in a polymer network. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.